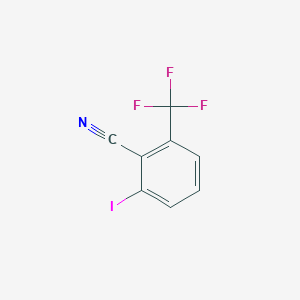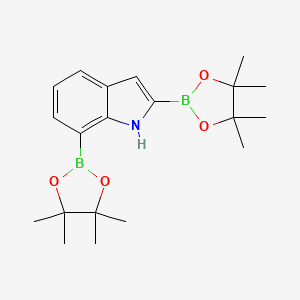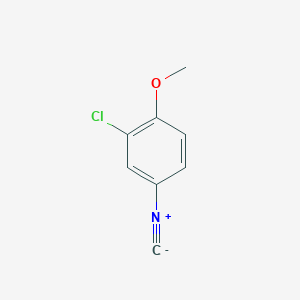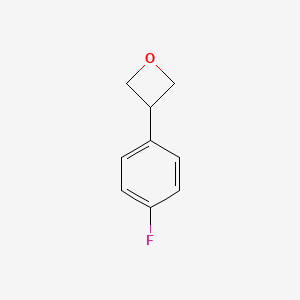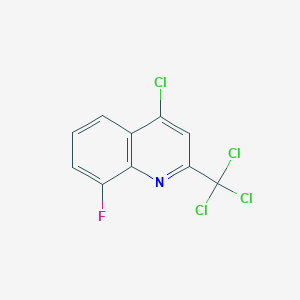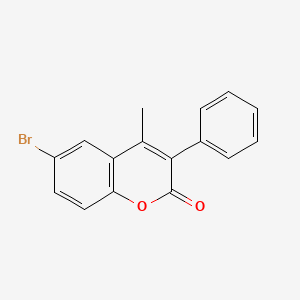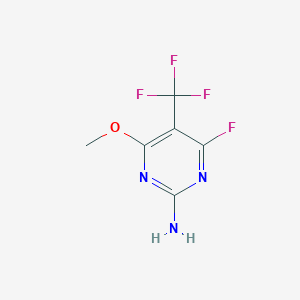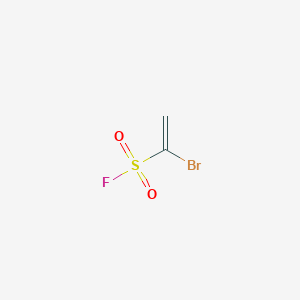
1-Bromoethene-1-sulfonyl fluoride
Übersicht
Beschreibung
1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) is a new SuFEx clickable reagent . This unique reagent possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and has great potential to function as a tris-electrophile and as a sulfur (VI) fluoride exchange (SuFEx) clickable material to enrich the SuFEx tool cabinet .
Synthesis Analysis
1,2-Dibromoethane-1-sulfonyl fluoride (DESF) is a bench-stable and readily accessible precursor to this compound (BESF) . The in situ generation of BESF from DESF opens up several new reaction profiles .Molecular Structure Analysis
The molecular structure of this compound consists of three addressable handles: vinyl, bromide, and sulfonyl fluoride . These handles give it the potential to function as a tris-electrophile .Chemical Reactions Analysis
The in situ generation of BESF from DESF opens up several new reaction profiles, including application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams in good to excellent yields .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) is notable for its multifunctionality, possessing vinyl, bromide, and sulfonyl fluoride handles. It serves as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides has been explored, offering a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Another study discusses the in situ generation of this compound (BESF) from 1,2-dibromoethane-1-sulfonyl fluoride (DESF), leading to the synthesis of various molecular structures such as isoxazole-5-sulfonyl fluorides and 1H-1,2,3-triazole-4-sulfonyl fluorides. These modules possess a pendant sulfonyl fluoride handle, which can further undergo SuFEx reactions (Smedley et al., 2018).
Medicinal Chemistry Applications
A study demonstrated the [3 + 2] cycloaddition reaction of N-aminopyridines, N-aminoquinolines, and N-aminoisoquinolines with this compound (BESF), resulting in the synthesis of pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. The reaction showed broad substrate specificity and mild conditions, making it valuable in the field of medicinal chemistry (Wu & Qin, 2023).
SuFEx Click Chemistry
This compound (BESF) plays a significant role in SuFEx click chemistry, a new generation technology for creating stable molecular connections. BESF, among other sulfuryl fluoride functionalities, is used to forge stable covalent linkages in SuFEx hubs (Giel, Smedley, & Moses, 2022).
Electrochemical Applications
A method was developed for the synthesis of sulfonyl fluorides via an electrochemical approach, using thiols or disulfides and KF. This mild and environmentally benign approach demonstrates a broad substrate scope, highlighting the versatility of sulfonyl fluorides, including those derived from this compound (Laudadio et al., 2019).
Fluorinated Polymer Applications
A study on the radical terpolymerization of various fluorinated comonomers with vinylidene fluoride (VDF) and sulfonyl fluoride groups, including this compound derivatives, was conducted. These terpolymers have applications in fuel-cell membranes, demonstrating the utility of BESF in polymer science (Sauguet, Améduri, & Boutevin, 2006).
Wirkmechanismus
Target of Action
1-Bromoethene-1-sulfonyl fluoride (BESF) is a unique reagent that possesses three addressable handles: vinyl, bromide, and sulfonyl fluoride . It has great potential to function as a tris-electrophile and as a sulfur (VI) fluoride exchange (SuFEx) clickable material . Its primary targets are aryl silyl ethers .
Mode of Action
BESF undergoes facile and selective SuFEx reactions with a selection of aryl silyl ethers . This interaction results in the generation of stable and useful sulfonate connections .
Biochemical Pathways
The in situ generation of BESF from 1,2-dibromoethane-1-sulfonyl fluoride (DESF) opens up several new reaction profiles . These include application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides, and 4-bromo-β-sultams .
Pharmacokinetics
Its bench-stable and readily accessible precursor, desf, suggests that besf could have similar properties
Result of Action
The result of BESF’s action is the creation of new modules that comprise a pendant sulfonyl fluoride handle . These modules can further undergo SuFEx reactions to generate stable and useful sulfonate connections .
Action Environment
The action environment of BESF is largely dependent on the presence of its targets, aryl silyl ethers . The efficacy and stability of BESF’s action may be influenced by factors such as the concentration of these targets and the conditions under which the reactions take place.
Safety and Hazards
While specific safety and hazards information for 1-Bromoethene-1-sulfonyl fluoride is not available in the retrieved papers, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Bromoethene-1-sulfonyl fluoride plays a crucial role in biochemical reactions, particularly in the context of SuFEx click chemistry. This compound interacts with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable and useful sulfonate connections. For instance, it has been demonstrated to react with aryl silyl ethers to generate sulfonate connections . The nature of these interactions involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to participate in the synthesis of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, which can impact cellular processes . Additionally, the compound’s ability to form stable sulfonate connections can alter cellular signaling pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a tris-electrophile, possessing three addressable handles (vinyl, bromide, and sulfonyl fluoride), which allows it to function as a sulfur (VI) fluoride exchange clickable material . This unique reactivity enables the compound to inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the in situ generation of this compound from its precursor, 1,2-dibromoethane-1-sulfonyl fluoride, opens up several new reaction profiles . Over time, the compound’s interactions with cellular components can lead to long-term effects on cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate beneficial biochemical reactions, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound can lead to the formation of stable sulfonate connections that disrupt normal cellular processes . Threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to participate in SuFEx reactions allows it to influence metabolic flux and metabolite levels . For instance, its interaction with aryl silyl ethers and other nucleophiles can lead to the formation of stable sulfonate connections, impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form stable sulfonate connections also affects its distribution within cells, potentially leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s ability to form stable sulfonate connections in specific subcellular locations can influence its activity and function .
Eigenschaften
IUPAC Name |
1-bromoethenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrFO2S/c1-2(3)7(4,5)6/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAZRELTIGNKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(S(=O)(=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541399 | |
| Record name | 1-Bromoethene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103020-98-0 | |
| Record name | 1-Bromoethene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoethene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) a unique reagent for chemical synthesis?
A1: 1-Br-ESF stands out due to its three reactive sites: a vinyl group, a bromide, and a sulfonyl fluoride. [] This makes it a versatile building block, acting as a tris-electrophile and a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. [, ] This "click" approach allows for efficient and reliable formation of stable covalent bonds. []
Q2: How is 1-Br-ESF utilized in the synthesis of heterocyclic compounds?
A2: 1-Br-ESF has proven particularly useful in creating diverse heterocyclic compounds bearing a sulfonyl fluoride group. For instance, it enables the synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition reaction with N-hydroxybenzimidoyl chlorides. [] This method offers a straightforward route to access these valuable compounds. Further demonstrating its versatility, 1-Br-ESF facilitates the creation of pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides via [3+2] annulation reactions with corresponding N-amino heterocycles. [] This highlights its utility in constructing a range of complex structures relevant to medicinal chemistry and other fields.
Q3: Can you explain the advantages of using 1-Br-ESF in the context of SuFEx click chemistry?
A3: 1-Br-ESF acts as a "connective hub" in SuFEx click chemistry. [] This type of chemistry relies on the unique reactivity of sulfur-fluorine bonds in molecules like 1-Br-ESF. These bonds are stable under many conditions but can be selectively activated to form new connections with specific partners. This makes SuFEx reactions highly efficient and controllable, similar to how pieces of a puzzle fit together.
Q4: Are there alternative methods to access 1-Br-ESF for synthetic applications?
A4: Yes, researchers have developed a method to generate 1-Br-ESF in situ from a readily available precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF). [] This approach offers a convenient and practical way to access 1-Br-ESF for various synthetic applications, further broadening its utility in organic synthesis.
Q5: What are the future directions for research on 1-Br-ESF?
A5: Given its versatility, future research will likely focus on expanding the scope of 1-Br-ESF's applications. This includes exploring its use in synthesizing more complex molecules, incorporating it into polymer materials, and leveraging its click chemistry potential for developing new bioconjugation strategies. Additionally, investigations into its stability, reactivity under different conditions, and potential applications in diverse fields like materials science and chemical biology are anticipated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



